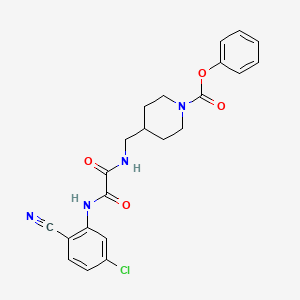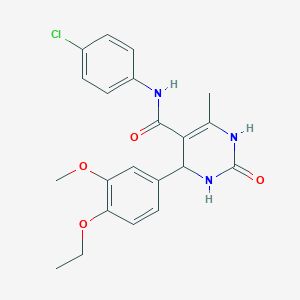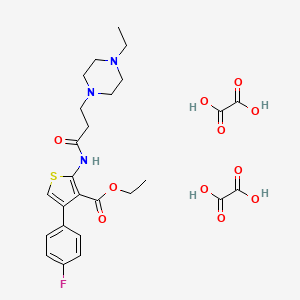
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione, also known as DTMPD, is an organic compound belonging to the class of thiomorpholines. It is a colorless crystalline solid and is a popular reagent in organic synthesis. DTMPD has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Stereochemistry
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione has been utilized in the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. These compounds were synthesized and their crystal structures established through X-ray crystallography. Notably, stable diastereomers of (2-phenyl)-substituted derivatives were detected using 1H NMR, and the dynamic stereochemistry of these compounds was explored using quantum chemical calculations (Szawkało et al., 2015).
2. Development of Organic Solar Cells
The compound has been incorporated in the development of organic solar cells (OSCs). A study reported the synthesis of a difluorinated unit based on 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione, which was then polymerized for applications in OSCs. The fluorination of this compound showed significant effects on the photovoltaic performance of the resulting OSCs (Hwang et al., 2018).
3. Antimicrobial Activity
A research focused on developing bioactive molecules with lower toxicity led to the preparation of thiomorpholine derivatives. These derivatives exhibited antimicrobial activity, highlighting the potential of this compound and its derivatives in pharmaceutical applications (Kardile & Kalyane, 2010).
4. Preparation of Sulfur-Transfer Agents
The compound has been used in the preparation of sulfur-transfer agents. This involves convenient synthesis from 2-cyanoethyl disulfide, leading to the formation of various sulfur-containing derivatives, which are valuable in synthetic chemistry (Klose et al., 1997).
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYYBDUKFAZANF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)


![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)